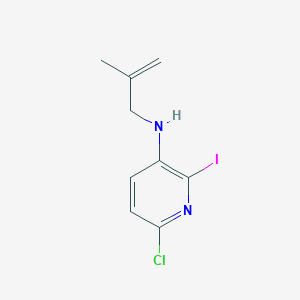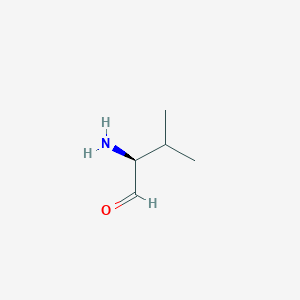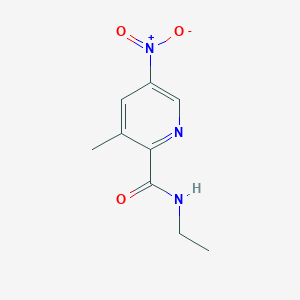
N-Ethyl-3-methyl-5-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methyl-5-nitropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-5-nitropicolinamide typically involves the nitration of 3-methylpicolinamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-5-nitropicolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-Ethyl-3-methyl-5-aminopicolinamide.
Substitution: Various N-substituted picolinamides.
Oxidation: N-Ethyl-3-carboxy-5-nitropicolinamide.
Scientific Research Applications
N-Ethyl-3-methyl-5-nitropicolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-5-nitropicolinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s binding affinity and specificity. The compound may modulate biological pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-ethyl-5-nitropicolinamide
- N-Ethyl-3-methyl-4-nitropicolinamide
- N-Ethyl-3-methyl-5-nitrobenzamide
Uniqueness
N-Ethyl-3-methyl-5-nitropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl and a nitro group on the picolinamide core differentiates it from other similar compounds and may result in unique reactivity and applications.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-ethyl-3-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O3/c1-3-10-9(13)8-6(2)4-7(5-11-8)12(14)15/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
SKTRXGBIYJXGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



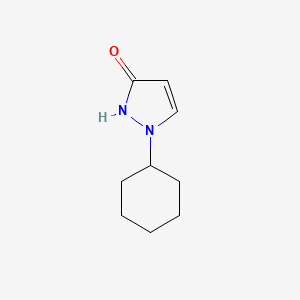

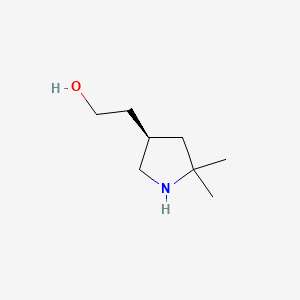
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
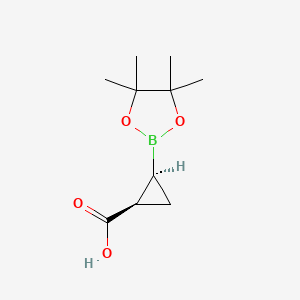
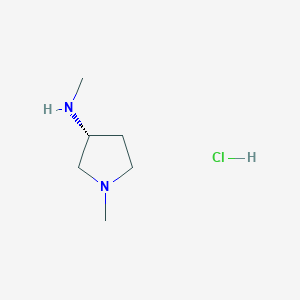
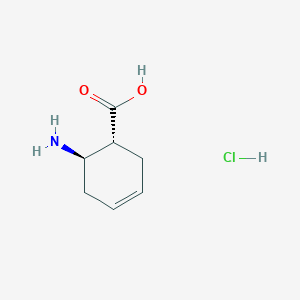
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

